![molecular formula C20H21N3O7 B2562970 11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 869465-32-7](/img/structure/B2562970.png)
11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
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Description
The compound contains a trimethoxyphenyl functional group, which is a versatile pharmacophore . This moiety is present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds with trimethoxyphenyl fragments have been synthesized using various reactions . For instance, trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The trimethoxyphenyl group is a six-membered electron-rich ring, which is a critical and valuable core of a variety of biologically active molecules .Chemical Reactions Analysis
The trimethoxyphenyl group in the compound could potentially participate in various chemical reactions. For instance, it has been found that compounds with this group can interact with αβ-tubulin dimer at the colchicine binding site (CBS) and destabilize microtubules .Scientific Research Applications
- Researchers have synthesized novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives using this compound as a starting material . These derivatives were screened for in vitro anticancer activity against MCF-7 and A549 cell lines. Many of the tested compounds exhibited significant activity against both cancer cell lines. This suggests that the compound holds promise as a potential anticancer agent.
- The 3,4,5-trimethoxyphenyl (TMP) functional group, present in this compound, is known for its antioxidant activity . Antioxidants play a crucial role in protecting cells from oxidative damage, which is associated with various diseases. Further exploration of the compound’s antioxidant properties could be valuable.
- Cinnamic acid derivatives, including those containing the TMP group, have demonstrated anti-inflammatory properties . Investigating the anti-inflammatory potential of this compound could contribute to drug development for inflammatory conditions.
- The synthesis of 3,4,5-trimethoxycinnamamide-tethered triazole derivatives also opens avenues for antimicrobial research . Triazoles exhibit diverse biological activities, including antimicrobial effects. Exploring the compound’s antimicrobial potential could be worthwhile.
- The unique structure of this compound, with its triazole motif, makes it an interesting scaffold for drug design. Researchers can explore modifications to enhance its pharmacokinetics, selectivity, and potency . Such modifications may lead to novel therapeutic agents.
Anticancer Activity
Antioxidant Properties
Anti-Inflammatory Effects
Antimicrobial Applications
Drug Design and Modification
properties
IUPAC Name |
11,13-dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7/c1-22-17-15(18(24)23(2)20(22)26)13(14-10(21-17)8-30-19(14)25)9-6-11(27-3)16(29-5)12(7-9)28-4/h6-7,13,21H,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOAQNQGVJFHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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